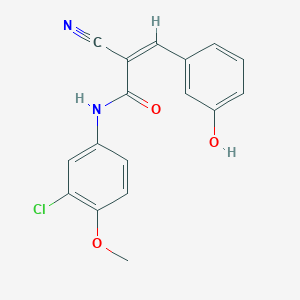

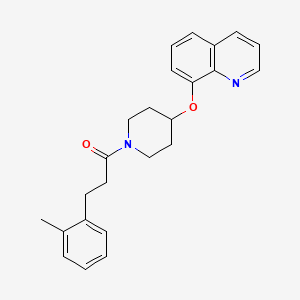

![molecular formula C8H5F2NO2 B2904433 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 865106-46-3](/img/structure/B2904433.png)

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one

説明

Benzo[b][1,4]oxazin-3(4h)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazine is a six-membered ring consisting of one oxygen atom, one nitrogen atom, and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride, involves the reaction of paraformaldehyde and 2-aminoethanol . Another method for synthesizing related compounds involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazines can undergo polymerization reactions to form polybenzoxazines, a type of phenolic resin . These reactions can be studied using differential scanning calorimetry (DSC) and FT-IR .Physical And Chemical Properties Analysis

Polybenzoxazines, which can be synthesized from benzoxazines, have attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also exhibit good thermal stability .科学的研究の応用

Photovoltaic Properties in Organic Solar Cells

The compound has been utilized in the synthesis of conjugated polymers containing electron donor–acceptor pairs for organic photovoltaics (OPVs). The introduction of fluorine atoms in the benzimidazole-based copolymer aims to improve the deeper Highest Occupied Molecular Orbital (HOMO) and increase the open-circuit voltage (VOC) of the polymer . This is crucial for enhancing the power conversion efficiency of OPVs.

Indoor Organic Solar Cells (IOSCs)

In the field of IOSCs, the compound serves as a non-fullerene acceptor, which is a strategy to enhance the power conversion efficiencies (PCEs) of IOSCs. Adjusting the energy levels for compatibility with the indoor light spectrum and improving photon absorption in the visible range boosts photocurrent generation and enhances VOC .

Molecular Packing Engineering

The compound is involved in molecular packing engineering, which is essential for reducing energy loss in organic solar cells. By enabling a more effective and compact 3D molecular packing, the compound contributes to the development of materials with enhanced charge mobility and stability .

Fluorination Strategy in Material Design

Fluorination on weaker acceptor units, such as in the case of this compound, is a powerful strategy to fine-tune energy levels of conjugated polymers. This approach leads to deeper HOMO levels, long-wavelength absorption, and high hole mobility, which are beneficial for high-efficiency OSCs .

Solubility and Processibility Improvement

The compound’s design, which includes fluorine atoms, improves solubility due to the presence of two methyl chains in the acceptor moieties. This characteristic is significant for the processibility of the polymers, making them suitable for various applications in electronics and energy devices .

Rigidified Structure Polymers

The compound contributes to the design of rigidified structure polymers, which are important for improving charge mobility. Such polymers are developed to harvest sunlight effectively, with a small band gap that minimizes the mismatch between the solar spectrum and the absorption spectrum of the conjugated polymers .

作用機序

Target of Action

The primary target of 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is CDK5/P25 kinase . This kinase plays a crucial role in cell cycle regulation and is often associated with various types of cancer .

Mode of Action

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one interacts with CDK5/P25 kinase, inhibiting its activity . This inhibition disrupts the normal cell cycle, leading to the prevention of cell proliferation .

Biochemical Pathways

The compound’s action on CDK5/P25 kinase affects the cell cycle regulation pathway . By inhibiting this kinase, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Result of Action

The inhibition of CDK5/P25 kinase by 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one results in antiproliferative effects . This means the compound can prevent or reduce the proliferation of cancer cells, making it a potential candidate for cancer treatment .

将来の方向性

特性

IUPAC Name |

6,7-difluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHKQSSFLPKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one | |

CAS RN |

865106-46-3 | |

| Record name | 6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

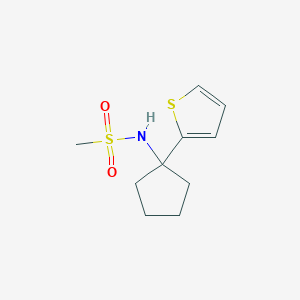

![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)

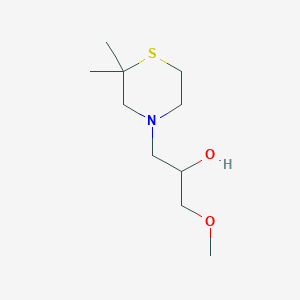

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2904361.png)

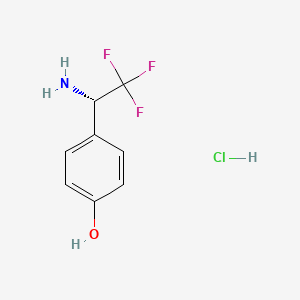

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide](/img/structure/B2904362.png)

![4-[(4-Chlorophenyl)carbamoyl]piperazine-1-sulfonyl fluoride](/img/structure/B2904364.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)

![1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one](/img/structure/B2904372.png)

![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)